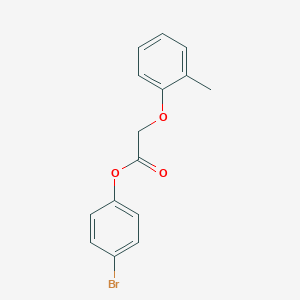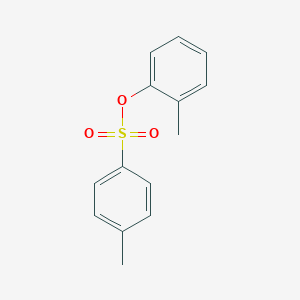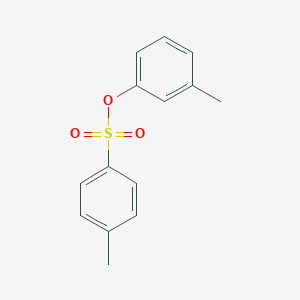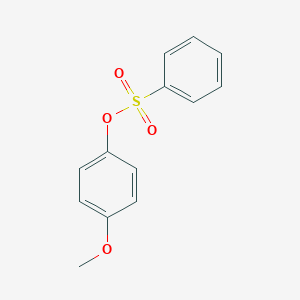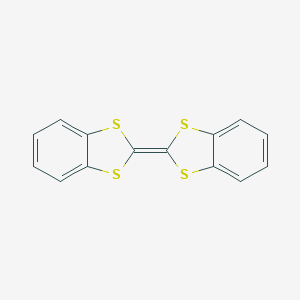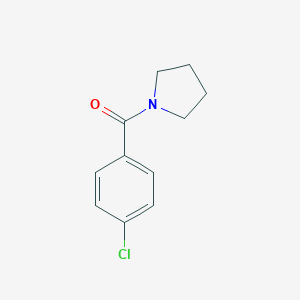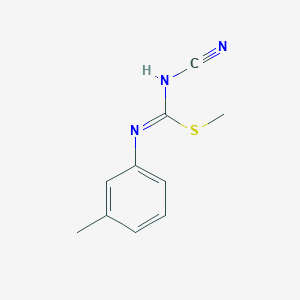
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-phenyl- is a heterocyclic organic compound that has a spirocyclic structure. It is a potential drug candidate that has been synthesized and investigated for its biological activities.
Mécanisme D'action
The mechanism of action of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-phenyl- is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells and microorganisms. It may also modulate the immune response by regulating the production of cytokines.
Effets Biochimiques Et Physiologiques
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-phenyl- has been shown to affect various biochemical and physiological processes. It inhibits the activity of enzymes, such as topoisomerase II, which is involved in DNA replication and repair. It also regulates the expression of genes that are involved in the cell cycle and apoptosis. Moreover, it modulates the immune response by regulating the production of cytokines, such as interleukin-1β and tumor necrosis factor-α.
Avantages Et Limitations Des Expériences En Laboratoire
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-phenyl- has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent biological activities. Moreover, it has a spirocyclic structure, which makes it a potential scaffold for the design and synthesis of novel compounds with improved biological activities. However, it also has some limitations, such as its moderate yield and the need for further optimization of its biological activities.
Orientations Futures
There are several future directions for the research on Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-phenyl-. One direction is to investigate its potential as a lead compound for the design and synthesis of novel antimicrobial, anticancer, and anti-inflammatory agents. Another direction is to explore its mechanism of action and identify its molecular targets. Moreover, it can be used as a tool compound for the study of various biochemical and physiological processes. Finally, it can be further optimized to improve its biological activities and pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-phenyl- involves the condensation of 2-mercaptobenzaldehyde and cyclohexanone with 2-aminobenzoic acid in the presence of a catalyst. The reaction proceeds via a multicomponent reaction and results in the formation of the spirocyclic structure. The yield of the reaction is moderate, and the purity of the product can be improved by recrystallization.
Applications De Recherche Scientifique
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-phenyl- has been investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It has been shown to inhibit the growth of various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. It also exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, it has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Numéro CAS |
172984-40-6 |
|---|---|
Nom du produit |
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 2-(ethylthio)-3-phenyl- |
Formule moléculaire |
C25H26N2OS |
Poids moléculaire |
402.6 g/mol |
Nom IUPAC |
2-ethylsulfanyl-3-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C25H26N2OS/c1-2-29-24-26-22-20-14-8-7-11-18(20)17-25(15-9-4-10-16-25)21(22)23(28)27(24)19-12-5-3-6-13-19/h3,5-8,11-14H,2,4,9-10,15-17H2,1H3 |
Clé InChI |
PYNOILLHGJPYKW-UHFFFAOYSA-N |
SMILES |
CCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52 |
SMILES canonique |
CCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)C4(CCCCC4)CC5=CC=CC=C52 |
Autres numéros CAS |
172984-40-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



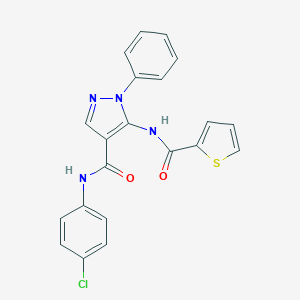
![2-amino-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B188355.png)
![ethyl 2-(pyridine-4-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B188357.png)
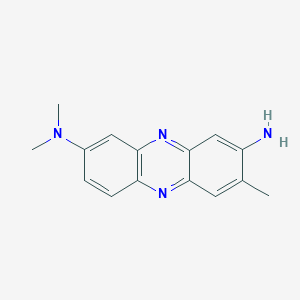
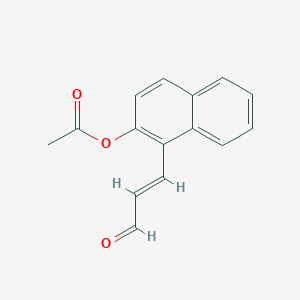
![1-Benzyl-4-aza-1-azoniabicyclo[2.2.2]octane](/img/structure/B188363.png)
